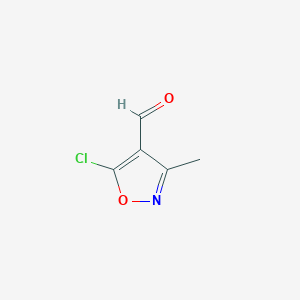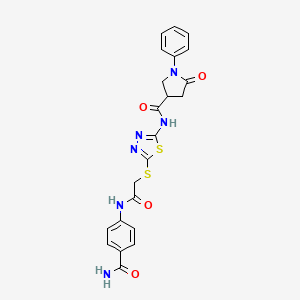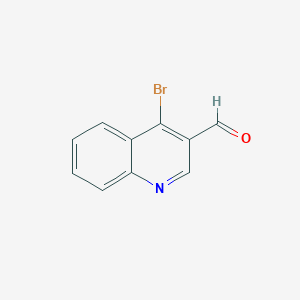
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the thiazole family and has a molecular formula of C18H13BrN2S. It is a yellow crystalline solid that is soluble in organic solvents like chloroform and dichloromethane.
Wirkmechanismus
The exact mechanism of action of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, it has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
Studies have shown that 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to have antifungal activity against Candida albicans, a common fungal pathogen.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, this compound is relatively expensive, which can limit its use in large-scale experiments. In addition, its potential toxicity and limited stability in aqueous solutions can also be a limitation.
Zukünftige Richtungen
There are several future directions for the study of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole. One potential area of research is the development of new derivatives with enhanced biological activities. Another direction is the investigation of the molecular targets and pathways involved in the compound's biological effects. Furthermore, the development of new methods for the synthesis of this compound could also be an area of interest for future research. Finally, the use of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole as a probe for metal ion detection could be explored further, especially in the context of biological samples.
Conclusion:
In conclusion, 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole is a chemical compound with potential applications in various scientific fields. Its unique properties and biological activities make it an interesting target for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesemethoden
The synthesis of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole involves the condensation of 4-methylphenylthiocarboxamide with 4-bromoacetophenone in the presence of a base like potassium carbonate. This reaction yields the intermediate product, which is then cyclized using sulfur and a catalyst like copper(II) bromide to produce 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of novel compounds with potential biological activities. This compound has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been used as a probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
5-bromo-2-(4-methylphenyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNS/c1-11-7-9-13(10-8-11)16-18-14(15(17)19-16)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLSLQBSBGUTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)






![N-(4-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2771435.png)
![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)

![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)
![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2771443.png)
![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)